

Quantitative Data on T-26c Collagen Degradation Inhibition

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Compound Focus: T-26c

CAS No.: 869296-13-9

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The following table summarizes the key experimental findings for **T-26c**:

Assay Type	Inhibition Percentage	Concentration	Experimental Context	Citation
Bovine Nasal Cartilage Explant	87.4%	0.1 μ M	Collagen breakdown inhibited in cartilage stimulated with IL-1 β and Oncostatin M [1].	
In Vitro Enzymatic Assay	IC50: 6.75 pM	N/A	Potency and selectivity against purified MMP-13 enzyme; >2600-fold selectivity over related metalloenzymes [1] [2].	

Detailed Experimental Protocols

Here are the methodologies for key experiments used to determine the efficacy of **T-26c**.

Cartilage Explant Assay for Collagen Degradation

This protocol evaluates the protective effect of **T-26c** on collagen within a tissue-like environment [1].

- **1. Tissue Preparation:** Bovine nasal septum cartilage is sliced and maintained in culture medium (e.g., DMEM/F-12 with 10% fetal calf serum).
- **2. Pre-culture:** Cartilage slices are cut into small cubes (approx. 1 mm³) and placed in a 96-well plate with culture medium for a 2-day acclimation period.
- **3. Induction and Treatment:**
 - **Disease Model:** The culture medium is supplemented with pro-inflammatory cytokines **10 ng/mL IL-1β** and **50 ng/mL Oncostatin M** to induce collagen degradation.
 - **Test Article:** **T-26c** is added to the medium at the desired concentrations (e.g., 0.1 μM).
- **4. Incubation and Sampling:** The cartilage is incubated for up to 2 weeks. The supernatant is harvested and replaced with fresh medium containing the identical test compounds every 7 days. Supernatants from day 7 and day 14 are collected and stored for analysis.
- **5. Analysis - Hydroxyproline Assay:**
 - At the endpoint, the remaining cartilage is completely digested with papain.
 - Hydroxyproline release in the collected media is determined. Hydroxyproline is a unique amino acid in collagen, and its release is a direct measure of collagen degradation.
 - The percentage of inhibitory activity is calculated as follows: % Inhibition = $[(\% \text{ collagen degradation with cytokines}) - (\% \text{ collagen degradation with cytokines and T-26c})] / [(\% \text{ collagen degradation with cytokines}) - (\% \text{ collagen degradation without additives})] * 100$

Hydroxyproline Assay Protocol

This method quantifies collagen degradation by measuring hydroxyproline content [3].

- **1. Sample Hydrolysis:** The sample (e.g., culture supernatant or tissue digest) is hydrolyzed, typically with an acid like hydrochloric acid (HCl), to break down collagen into its constituent amino acids.
- **2. Reaction with Chloramine T:** The hydrolyzed sample is oxidized with **Chloramine T** reagent. This step converts hydroxyproline to a pyrrole derivative.
- **3. Development with p-Dimethylaminobenzaldehyde (DMAB):** The oxidation product is then reacted with **p-Dimethylaminobenzaldehyde (DMAB)** at an elevated temperature. This reaction develops a chromophore (red color).
- **4. Quantification:** The absorbance of the solution is measured at 550-560 nm using a spectrophotometer or microplate reader. The amount of hydroxyproline, and thus degraded collagen, is calculated by comparing the absorbance to a standard curve prepared with known concentrations of hydroxyproline.

In Vitro MMP-13 Enzyme Inhibition Assay

This biochemical assay determines the direct potency (IC₅₀) of **T-26c** against the MMP-13 enzyme [1].

- **1. Enzyme Activation:** Pro-MMP-13 is activated by pre-incubation with 1 mM aminophenylmercuric acetate (APMA) in assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) at 37°C for 2 hours.
- **2. Reaction Setup:** The activated enzyme is mixed with a fluorescently quenched peptide substrate in the presence of various concentrations of the **T-26c** inhibitor.
- **3. Incubation and Termination:** The reaction is incubated at 37°C for a set time (e.g., 40 minutes) and then terminated by adding EDTA.
- **4. Fluorescence Measurement:** The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-13, is measured. Enzyme activity (%) in the presence of inhibitor is calculated relative to a control without inhibitor.
- **5. IC₅₀ Calculation:** The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is obtained by fitting the dose-response data.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: The inhibition percentage in my cartilage explant assay is lower than the published 87.4%. What could be the cause?

- **A:** Variability in explant assays is common. Key factors to check include:
 - **Explant Viability and Source:** Ensure cartilage explants are healthy and from a consistent source. The age and species of the tissue donor can affect response [4].
 - **Cytokine Activity:** Verify the activity and concentration of IL-1 β and Oncostatin M. Use fresh aliquots to avoid cytokine degradation.
 - **Compound Solubility and Stability:** Confirm that **T-26c** is fully dissolved in DMSO and that the final DMSO concentration in the medium (typically <0.1-0.5%) is not toxic. Ensure the compound is stable for the duration of the experiment.

Q2: What are the recommended formulation and handling conditions for T-26c?

- **A:** Based on supplier information [1] [2]:
 - **Storage:** Store the powder at -20°C. Prepare stock solutions in DMSO at a concentration of 10-15 mg/mL.
 - **In Vitro Formulation:** A 10 mM stock in DMSO is standard. For cell-based assays, further dilute this stock in the culture medium. Sonication may be recommended to ensure full

dissolution.

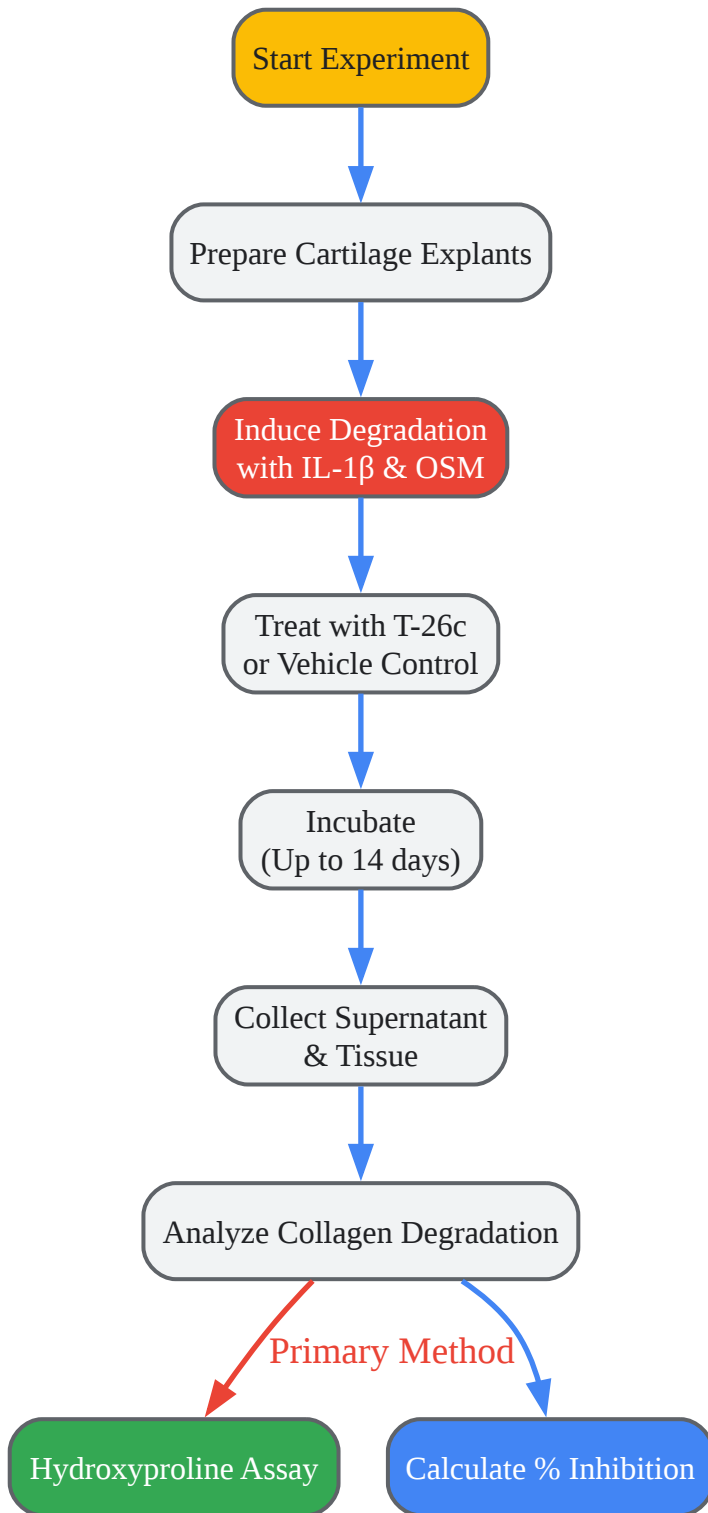
- **In Vivo Formulation (for animal studies):** One reported formulation is **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline**, sonicated as needed to achieve a clear solution [1] [2].

Q3: Are there alternative methods to visualize and quantify collagen degradation?

- **A:** Yes, besides the hydroxyproline assay, other methods include:
 - **Polarized Light Microscopy (LM):** Can be used to measure the depth of degraded collagen in a demineralized dentin model and has shown good correlation with hydroxyproline assay results [3].
 - **NIR-II Fluorescence Imaging:** A highly advanced technique where collagen is labeled with quantum dots. This allows for real-time, high-resolution, non-invasive tracking of collagen degradation *in vivo*, providing spatiotemporal data [5].
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Experimental Workflow Visualization

Below is a visual summary of the key experimental workflow for evaluating **T-26c** in a cartilage explant model.



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